2-Fluoro-1-(oxan-4-yl)ethanone
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Overview
Description
2-Fluoro-1-(oxan-4-yl)ethanone is a chemical compound with the molecular formula C7H11FO2 . It has a molecular weight of 146.16 . The compound is an oil at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-1-(oxan-4-yl)ethanone consists of a fluoroethanone group attached to an oxan-4-yl group . The InChI code for this compound is 1S/C7H11FO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2 .Physical And Chemical Properties Analysis
2-Fluoro-1-(oxan-4-yl)ethanone is an oil at room temperature .Scientific Research Applications
Efficient and Robust Catalyst in Epoxidation
The compound 2-Fluoro-1-(oxan-4-yl)ethanone, and related fluoroketones, have been identified as efficient catalysts in the epoxidation of olefins. For instance, fluoroalkylketones, including derivatives similar to 2-Fluoro-1-(oxan-4-yl)ethanone, have shown significant catalytic activity in the epoxidation reaction using Oxone® as the oxidant, achieving good yields of epoxides for a variety of olefin substrates, including those that are less reactive (Legros et al., 2001).
Asymmetric Alkene Epoxidation
A series of catalysts based on the structure of 2-Fluoro-1-(oxan-4-yl)ethanone, specifically 2-fluoro-8-oxabicyclo[3.2.1]octan-3-ones, were prepared and demonstrated effectiveness in the asymmetric epoxidation of alkenes with Oxone®, providing significant enantioselectivity (Armstrong et al., 2006).
Synthesis of 3-Aryl-4-halogeno-1,2,5-thiadiazoles
The compound has utility in the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazoles via reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride (S4N4), presenting a general method for the synthesis of these compounds, which are valuable in various chemical domains (Yoon et al., 1998).
Innovative Nicotinonitriles Synthesis
A novel protocol for the synthesis of innovative nicotinonitriles incorporating pyrene and/or fluorene moieties through a domino four-component condensation reaction demonstrates the versatility of fluorinated ethanones in facilitating complex organic reactions and contributing to the development of materials with potential applications in science and technology (Hussein et al., 2019).
Safety and Hazards
The compound is associated with some hazards. The safety information includes pictograms GHS05 and GHS07, with the signal word “Danger”. Hazard statements include H314 and H335. Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-fluoro-1-(oxan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAWFRCDPREFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(oxan-4-yl)ethanone | |
CAS RN |
1934471-08-5 |
Source
|
Record name | 2-fluoro-1-(oxan-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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